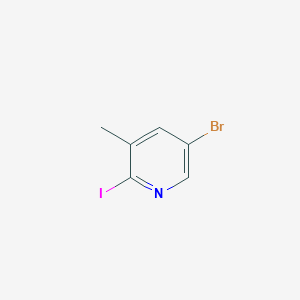

5-Bromo-2-iodo-3-methylpyridine

Overview

Description

5-Bromo-2-iodo-3-methylpyridine is a useful research compound. Its molecular formula is C6H5BrIN and its molecular weight is 297.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalized Pyridine Derivatives

5-Bromo-2-iodo-3-methylpyridine has been utilized in the synthesis of various functionalized pyridine derivatives. One notable application is in the synthesis of 5-bromopyridyl-2-magnesium chloride, which further reacts with electrophiles to afford a range of pyridine derivatives. This method has been employed to synthesize key intermediates for anticancer agents like Lonafarnib (Song et al., 2004).

Antiviral Activity

Compounds derived from this compound have shown antiviral activity. For instance, carbocyclic analogues of uridine with 5-bromo and 5-iodo groups have demonstrated effectiveness against herpes simplex virus types 1 and 2 (Shealy et al., 1983).

Palladium-Catalyzed Aminocarbonylation

The compound has been employed in palladium-catalyzed aminocarbonylation reactions. This process allows the functionalization of the pyridazin-3(2H)-one ring, producing various amides and amino-substituted bromopyridazinones, which are important in medicinal chemistry (Takács et al., 2012).

Crystal Structure Analysis

This compound has been studied for its crystal structure, which provides insights into molecular interactions and bonding. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds (Bunker et al., 2008).

Synthesis of Novel Pyridine-Based Derivatives

Research has been conducted on the synthesis of novel pyridine-based derivatives using this compound. These derivatives have potential applications in fields like liquid crystal technology and biomedicine, as some show significant biological activities (Ahmad et al., 2017).

Development of Supramolecular Complexes

The compound has been involved in the synthesis of supramolecular complexes, which are key in advancing materials science and nanotechnology. These complexes have applications in areas such as catalysis and molecular recognition (Fuss et al., 1999).

Investigation of DNA Damage Mechanisms

This compound derivatives have been used in studies investigating DNA damage mechanisms, particularly in understanding the effects of UV-irradiation on DNA containing halogenated analogues. This research is crucial for comprehending the molecular basis of diseases like cancer (Chen et al., 2000).

Mechanism of Action

Target of Action

5-Bromo-2-iodo-3-methylpyridine is primarily used as a raw material in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects include the synthesis of biaryls , which are important structures in many natural products, pharmaceuticals, and materials .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryls and 5-arylamino-2-picolines .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the reaction’s success depends on the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

5-Bromo-2-iodo-3-methylpyridine is classified as having acute toxicity (oral, dermal, inhalation), causing skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and dust respirator when handling this compound .

Future Directions

The future directions for 5-Bromo-2-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Additionally, its role as an NADPH oxidase inhibitor suggests potential applications in the treatment and prophylaxis of NOX-mediated diseases .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase. NADPH oxidase is an enzyme complex that produces reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and defense mechanisms . By inhibiting NADPH oxidase, this compound can modulate the production of ROS, thereby influencing oxidative stress and related cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting NADPH oxidase, this compound reduces the levels of ROS, which can affect signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NADPH oxidase, inhibiting its activity and preventing the production of ROS. This inhibition can lead to a decrease in oxidative stress and modulation of various cellular processes. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress responses, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of NADPH oxidase activity, resulting in prolonged modulation of oxidative stress and related cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NADPH oxidase activity without causing significant toxicity. At higher doses, toxic effects such as oxidative damage and cellular apoptosis have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. By inhibiting NADPH oxidase, the compound affects the metabolic flux of ROS and related metabolites. This modulation can influence the overall metabolic state of the cell, impacting processes such as energy production, detoxification, and cellular signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, where it can exert its inhibitory effects on NADPH oxidase. The distribution of this compound is crucial for its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NADPH oxidase and other related biomolecules. The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function in modulating oxidative stress and related cellular processes .

Properties

IUPAC Name |

5-bromo-2-iodo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEVEMCJHLQDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433452 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376587-52-9 | |

| Record name | 5-Bromo-2-iodo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)